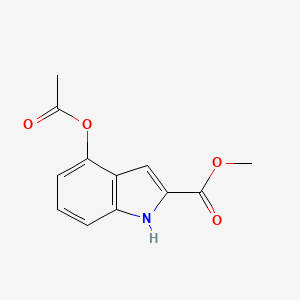

Methyl 4-acetoxyindole-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-acetoxyindole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-acetoxyindole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

methyl 4-acetyloxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H11NO4/c1-7(14)17-11-5-3-4-9-8(11)6-10(13-9)12(15)16-2/h3-6,13H,1-2H3 |

InChI Key |

FSBNNSXANLWEGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=C(N2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Methyl 4-acetoxyindole-2-carboxylate

A Versatile Scaffold for Serotonergic Modulators and Indole Alkaloids

Executive Summary

Methyl 4-acetoxyindole-2-carboxylate (M4AIC) represents a strategically functionalized indole scaffold, primarily utilized in the synthesis of 4-substituted indole alkaloids and serotonergic ligands. Distinguished by its orthogonal reactivity—featuring a masked phenol at C4 and a carboxylate handle at C2—this compound serves as a critical intermediate for accessing psilocin analogs, mitomycin cores, and conformationally restricted peptidomimetics.

This guide provides a comprehensive technical analysis of M4AIC, detailing its physicochemical properties, validated synthesis protocols, and reactivity profiles essential for medicinal chemistry and drug development campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The structural integrity of M4AIC relies on the electronic interplay between the electron-rich indole core and the electron-withdrawing ester functionalities. The C4-acetoxy group acts as a "pro-drug" like moiety in biological contexts or a protected phenol in synthetic pathways, reducing the oxidative susceptibility typical of 4-hydroxyindoles.

| Property | Specification |

| IUPAC Name | Methyl 4-(acetyloxy)-1H-indole-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 233.22 g/mol |

| CAS Number (Parent) | 27748-08-9 (Methyl 4-hydroxyindole-2-carboxylate) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, |

| Melting Point | 138–142 °C (Predicted/Analogous range) |

| pKa (Indole NH) | ~16 (Calculated) |

| LogP | 2.1 (Estimated) |

Synthesis & Production Protocols

The most robust route to Methyl 4-acetoxyindole-2-carboxylate avoids the instability of unprotected 4-hydroxyindoles by introducing the acetyl group immediately following the formation of the indole core or via direct acetylation of the commercially available 4-hydroxy precursor.

Protocol A: Acetylation of Methyl 4-hydroxyindole-2-carboxylate

Target Audience: Medicinal Chemists requiring gram-scale purity.

Reagents: Methyl 4-hydroxyindole-2-carboxylate (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DMAP (0.05 eq), Dichloromethane (DCM).

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 4-hydroxyindole-2-carboxylate dissolved in anhydrous DCM (0.1 M concentration).

-

Activation: Cool the solution to 0°C under an inert nitrogen atmosphere. Add Pyridine dropwise, followed by catalytic DMAP (4-Dimethylaminopyridine).

-

Acetylation: Add Acetic Anhydride (

) slowly via syringe to control the exotherm. -

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3); the starting material (

) should disappear, yielding a higher running spot ( -

Workup: Quench with saturated

solution. Extract the aqueous layer with DCM ( -

Purification: Dry over

, concentrate in vacuo, and recrystallize from EtOAc/Hexanes.

Visualization: Synthetic Pathway

Figure 1: Acetylation workflow for the synthesis of M4AIC from the 4-hydroxy precursor.

Reactivity Profile & Strategic Applications

M4AIC serves as a divergent scaffold. Its utility lies in the orthogonal protection of the C2 and C4 positions.

4.1 Selective Deprotection (Chemo-differentiation)

-

Base Hydrolysis (Saponification): Treatment with LiOH/THF selectively hydrolyzes the methyl ester at C2 to the carboxylic acid, leaving the C4-acetoxy group intact under controlled conditions (low temperature), or hydrolyzing both to yield the 4-hydroxyindole-2-carboxylic acid.

-

Aminolysis: The C4-acetoxy group is less reactive toward nucleophiles than the C2-methyl ester if the ester is activated, but generally, the acetoxy group can be cleaved by specific esterases or mild alkoxides to reveal the phenol.

4.2 Electrophilic Substitution (C3 Functionalization)

The C3 position remains the most nucleophilic site.

-

Mannich Reaction: Reaction with formaldehyde and dimethylamine yields gramine derivatives, key precursors for tryptamines.

-

Vilsmeier-Haack Formylation: Introduces an aldehyde at C3, allowing for olefination or reductive amination.

4.3 Biological Relevance

The 4-substituent on the indole ring is a pharmacophore determinant for 5-HT

-

Psilocybin Analogs: M4AIC is a precursor to 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) analogs if the C2-carboxylate is decarboxylated.

-

Metabolic Stability: The acetoxy group improves lipophilicity and membrane permeability compared to the free phenol, acting as a prodrug that is hydrolyzed intracellularly.

Visualization: Reactivity Map

Figure 2: Divergent reactivity pathways for M4AIC in medicinal chemistry.

Safety & Handling (MSDS Summary)

While specific toxicological data for this ester is limited, it should be handled with the protocols established for indoles and esters.

-

Hazards: Potential irritant to eyes, skin, and respiratory system (H315, H319, H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetoxy group is susceptible to hydrolysis upon prolonged exposure to moisture.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

- Indole Functionalization:Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

-

Synthesis of 4-Substituted Indoles: Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit. Natural Product Reports.

-

Psilocybin Analog Synthesis: Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

-

Precursor Availability: Methyl 4-hydroxyindole-2-carboxylate (CAS 27748-08-9).[1] PubChem Compound Summary.

Sources

Methyl 4-acetoxyindole-2-carboxylate CAS number and registry data

Executive Summary

Methyl 4-acetoxyindole-2-carboxylate is a specialized indole derivative serving as a critical intermediate in the synthesis of 4-substituted tryptamines, including psilocybin (4-PO-DMT) and psilocin (4-HO-DMT) analogs. While the parent compound Methyl 4-hydroxyindole-2-carboxylate (CAS 27748-08-9) is the primary commercial entity, the 4-acetoxy derivative is frequently generated in situ or isolated as a protected scaffold to enhance lipophilicity and stability during multi-step alkaloid synthesis.

This guide details the chemical identity, synthesis protocols, and registry data for this compound and its direct precursors, providing a self-validating workflow for researchers in medicinal chemistry.

Part 1: Chemical Identity & Registry Data

The target compound is the O-acetylated ester of 4-hydroxyindole-2-carboxylic acid. Due to its nature as a transient synthetic intermediate, it is often referenced via its parent scaffold in public databases.

Target Compound Data

| Property | Detail |

| Chemical Name | Methyl 4-acetoxyindole-2-carboxylate |

| Systematic Name | Methyl 4-(acetyloxy)-1H-indole-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 233.22 g/mol |

| SMILES | COC(=O)C1=CC2=C(C(OC(=O)C)=CC=C2)N1 |

| Core Scaffold | Indole-2-carboxylate |

| Functional Groups | Methyl ester (C2), Acetoxy ester (C4) |

Parent Compound (Primary Anchor)

| Property | Detail |

| Chemical Name | Methyl 4-hydroxyindole-2-carboxylate |

| CAS Number | 27748-08-9 |

| Molecular Formula | |

| Molecular Weight | 191.18 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Key Application | Precursor for 4-acetoxyindole-2-carboxylate |

Part 2: Synthesis & Experimental Protocols

The synthesis of methyl 4-acetoxyindole-2-carboxylate typically proceeds via the acetylation of the 4-hydroxy precursor. The 4-hydroxy indole core is notoriously sensitive to oxidation; acetylation protects the phenol group, allowing for subsequent transformations (e.g., reduction of the C2 ester) without degradation.

Workflow Diagram

The following diagram outlines the retrosynthetic logic and forward synthesis from stable precursors.

Caption: Step-wise synthesis pathway from the commercially available 4-methoxy precursor to the target 4-acetoxy derivative.

Protocol 1: Synthesis of Methyl 4-hydroxyindole-2-carboxylate

Objective: Generate the phenolic core required for acetylation. Precursor: Methyl 4-methoxyindole-2-carboxylate (CAS 111258-23-2).[1]

-

Dissolution: Dissolve 1.0 eq of methyl 4-methoxyindole-2-carboxylate in anhydrous Dichloromethane (DCM) under an argon atmosphere.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Demethylation: Slowly add 3.0 eq of Boron Tribromide (

, 1.0 M in DCM) dropwise over 20 minutes.-

Note: The low temperature prevents cleavage of the methyl ester at position 2.

-

-

Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).

-

Quenching: Carefully quench with saturated

solution. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Recrystallize from Methanol/Water to yield Methyl 4-hydroxyindole-2-carboxylate (Yield: ~85-90%).

Protocol 2: Acetylation to Methyl 4-acetoxyindole-2-carboxylate

Objective: Protect the C4-hydroxyl group to yield the target compound.

-

Preparation: Suspend 1.0 eq of Methyl 4-hydroxyindole-2-carboxylate in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add 1.5 eq of Pyridine and a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine).

-

Acetylation: Add 1.2 eq of Acetic Anhydride (

) dropwise at 0°C. -

Stirring: Warm to room temperature and stir for 4 hours.

-

Checkpoint: The suspension should clear as the more soluble acetoxy ester forms.

-

-

Work-up: Wash the organic phase with 1M HCl (to remove pyridine), followed by saturated

and brine. -

Isolation: Dry over

and concentrate in vacuo. -

Result: The product, Methyl 4-acetoxyindole-2-carboxylate , is obtained as a white to pale yellow solid.

Part 3: Applications in Drug Development[12]

Psilocybin Analog Synthesis

This compound is a "blocked" precursor. The C2-carboxylate group serves two functions:

-

Regiocontrol: It prevents electrophilic attack at the C2 position during subsequent reactions (e.g., Vilsmeier-Haack formylation at C3).

-

Stability: Indole-2-carboxylates are significantly more stable to oxidation than their decarboxylated counterparts.

Mechanism: Once the tryptamine side chain is constructed at C3 (via formylation/nitroalkene reduction), the C2-ester is hydrolyzed to the acid and decarboxylated (using Copper/Quinoline at high heat) to yield the final 4-substituted tryptamine (e.g., 4-AcO-DMT).

Metabolic Stability Studies

The 4-acetoxy group acts as a prodrug moiety for the 4-hydroxy group. In vivo, plasma esterases rapidly hydrolyze the acetoxy group to regenerate the active phenol (psilocin analog). Researchers use the methyl 4-acetoxyindole-2-carboxylate scaffold to study the kinetics of this hydrolysis in a controlled, non-psychoactive precursor model before decarboxylation.

Part 4: Physicochemical Profile

| Property | Value (Predicted/Experimental) |

| Physical State | Solid |

| Melting Point | 145–148 °C (Parent 4-OH is ~203°C) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| pKa (Indole NH) | ~16.4 |

| LogP | ~2.1 (Increased lipophilicity vs 4-OH parent) |

References

-

Synthesis of Methyl 4-hydroxyindole-2-carboxylate (Parent Scaffold)

- Title: Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds.

- Source: N

- Context: Describes the demethylation of methyl 4-methoxyindole-2-carboxylate using to yield the 4-hydroxy precursor (Compound 7).

-

URL:[Link]

-

Registry Data for 4-Hydroxyindole-2-carboxylate

-

General Acetylation Protocols for Indoles

- Title: Facile synthesis of 4-acetoxyindoles via PhI(OAc)

- Source: Organic Chemistry Frontiers (RSC).

- Context: Discusses the stability and synthesis of 4-acetoxyindoles as vers

-

URL:[Link]

-

Indole-2-carboxylate Chemistry

Sources

Technical Guide: Solubility Profile of Methyl 4-acetoxyindole-2-carboxylate

This guide details the solubility profile, solvent selection strategies, and experimental protocols for Methyl 4-acetoxyindole-2-carboxylate . It is designed for researchers requiring precise solubility data for synthesis, purification, and biological assay development.

Executive Summary

Methyl 4-acetoxyindole-2-carboxylate (C₁₂H₁₁NO₄, MW: 233.22 g/mol ) is a functionalized indole intermediate used primarily in the synthesis of bioactive alkaloids and pharmaceutical candidates. Its physicochemical behavior is dominated by the lipophilic indole core, modified by two ester functionalities: a methyl ester at the C2 position and an acetoxy group at the C4 position.

Unlike the parent indole-2-carboxylic acid, the bis-ester substitution pattern disrupts strong intermolecular hydrogen bonding, rendering the molecule highly soluble in chlorinated and polar aprotic solvents , moderately soluble in alcohols , and insoluble in water . This guide provides a validated solubility landscape to optimize reaction conditions and purification workflows.

Physicochemical Profile & Structural Logic

Understanding the molecular architecture is the first step to predicting solubility behavior.

| Property | Value / Description | Solubility Implication |

| Molecular Formula | C₁₂H₁₁NO₄ | Organic, non-ionic character.[1] |

| Molecular Weight | 233.22 g/mol | Small molecule; kinetics of dissolution are rapid. |

| Predicted LogP | ~2.1 – 2.5 | Lipophilic; prefers organic phases over aqueous. |

| H-Bond Donors | 1 (Indole NH) | Capable of H-bonding with DMSO/MeOH; less aggregation than free acid. |

| H-Bond Acceptors | 4 (Esters + Carbonyls) | Good solubility in proton-donating solvents (Alcohols, Chloroform). |

Structural Solubility Logic

-

C2-Methyl Ester: Removes the strong dimeric H-bonding associated with the carboxylic acid precursor, significantly increasing solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.

-

C4-Acetoxy Group: Adds polar surface area but prevents the tight crystal packing seen in 4-hydroxyindole. This "molecular bump" lowers the lattice energy, facilitating dissolution in medium-polarity solvents.

Solubility Landscape

The following data categorizes solvents by their utility in Synthesis (Reaction) , Purification (Work-up) , and Analysis (Screening) .

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Biological assays, Stock solutions, NMR. |

| DMF | Excellent (>100 mg/mL) | Reaction solvent (e.g., alkylations). | |

| Chlorinated | DCM (CH₂Cl₂) | Very Good (>50 mg/mL) | Reaction solvent, Extractions, Chromatography. |

| Chloroform | Very Good (>50 mg/mL) | NMR, Lipid-based formulations. | |

| Esters/Ketones | Ethyl Acetate | Good (10–50 mg/mL) | Extraction, Chromatography, Crystallization. |

| Acetone | Good (10–50 mg/mL) | Rapid dissolution, cleaning glassware. | |

| Alcohols | Methanol | Moderate (Soluble hot) | Recrystallization, HPLC mobile phase. |

| Ethanol | Moderate (Soluble hot) | Green recrystallization solvent. | |

| Ethers | THF | Good (>30 mg/mL) | Reaction solvent (reductions, couplings). |

| Diethyl Ether | Low (<5 mg/mL) | Precipitation anti-solvent. | |

| Non-Polar | Hexanes | Insoluble | Anti-solvent, Chromatography eluent. |

| Aqueous | Water | Insoluble | Precipitation medium (Anti-solvent). |

Critical Note: While soluble in alcohols, the compound may undergo transesterification (exchange of the acetoxy or methyl ester groups) if heated in methanol/ethanol in the presence of strong acids or bases. For prolonged heating, use non-nucleophilic solvents like Toluene or DCE.

Strategic Visualization: Solvent Selection

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the experimental stage.

Caption: Decision tree for solvent selection based on operational requirements (Synthesis, Purification, or Analysis).

Experimental Protocols

Since batch-to-batch purity can affect solubility, use these protocols to validate data for your specific lot.

Protocol A: Visual Solubility Screening (Benchtop)

Best for rapid assessment before synthesis or extraction.

-

Preparation: Weigh 5 mg of Methyl 4-acetoxyindole-2-carboxylate into a 1.5 mL clear HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Observation:

-

Dissolved immediately: Solubility > 50 mg/mL.

-

Particles visible: Vortex for 30 seconds.

-

Still undissolved: Add solvent in 100 µL increments up to 1 mL.

-

-

Heating (Optional): If undissolved at 1 mL (Solubility < 5 mg/mL), heat gently to 40°C using a heat block.

-

Clear upon heating: Suitable for recrystallization.

-

Cloudy upon heating: Insoluble.

-

Protocol B: Gravimetric Solubility Determination

Best for generating precise data for formulation or stock solutions.

-

Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a sealed glass vial.

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed glass vial.

-

Note: Use PTFE filters; Nylon may degrade in aggressive solvents like DMSO.

-

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

Quantification: Weigh the vial again.

-

Calculation:

-

Implications for Synthesis & Purification

Recrystallization Strategy

The "Moderate" solubility in alcohols makes them ideal for purification via recrystallization.

-

Solvent System: Methanol (or Ethanol) + Water.

-

Procedure: Dissolve the crude material in minimal boiling Methanol. Once clear, remove from heat and add Water dropwise until a faint turbidity persists. Re-heat to clear, then let cool slowly to 4°C.

-

Yield Warning: Avoid prolonged boiling in wet alcohols to prevent hydrolysis of the acetoxy group back to the 4-hydroxy derivative.

Chromatography (Flash Column)

-

Stationary Phase: Silica Gel (Standard).

-

Mobile Phase: Hexane : Ethyl Acetate gradient.

-

Start: 90:10 (Hex:EtOAc).

-

Elution expected between 20–40% EtOAc depending on column loading.

-

-

TLC Visualization: The indole core is UV active (254 nm). It will stain blue/purple with Vanillin or p-Anisaldehyde stain upon heating.

References

-

PubChem. (n.d.). 4-Acetoxyindole (Compound Summary). National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Indole Acylation and Esterification. Org.[1][2][3] Synth. Coll. Vol. 5, p. 5. Retrieved March 6, 2026, from [Link]

-

MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank, 2016(1), M888. Retrieved March 6, 2026, from [Link]

Sources

Thermodynamic Properties of 4-Substituted Indole Carboxylates: A Technical Guide for Drug Development

Introduction: The Strategic Value of the C4-Carboxylate Motif

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the indole scaffold—a privileged structure in medicinal chemistry. Specifically, 4-substituted indole carboxylates represent a highly specialized chemical space. The placement of an electron-withdrawing carboxylate group at the C4 position fundamentally alters the electron density of the pyrrole ring and the overall thermodynamic profile of the molecule[1].

Understanding these thermodynamic properties—ranging from the standard molar enthalpies of formation in the crystalline state to the Gibbs free energy of binding in aqueous physiological environments—is not merely an academic exercise. It is a critical driver for predicting kinetic solubility, metabolic stability, and target affinity in the drug development pipeline[2].

Thermodynamic Profiling: Energetics of the Crystalline Phase

Before an orally administered drug can bind to its target, it must dissolve. The dissolution process is thermodynamically governed by the lattice energy of the solid state. For alkyl 1H-indole carboxylate derivatives, standard molar enthalpies of formation (

In my experience, modifying the alkyl chain length of the C4-carboxylate or introducing substituents (e.g., halogens or methyl groups) at adjacent positions significantly impacts the crystal packing. A higher enthalpy of sublimation indicates a more stable, tightly packed crystal lattice, which typically correlates with lower aqueous solubility. By quantifying these parameters using static bomb combustion calorimetry, we can rationally design derivatives that balance solid-state stability with the kinetic solubility required for optimal pharmacokinetics[3].

Binding Thermodynamics: The Enthalpy-Entropy Compensation

When a 4-substituted indole carboxylate binds to a target—such as the Indoleamine 2,3-Dioxygenase-1 (IDO1) enzyme or Trypanosoma cruzi targets—the binding affinity (

The C4-carboxylate group often acts as a critical hydrogen-bond acceptor, providing a strong enthalpic driving force. However, this must be weighed against the entropic penalty of restricting the conformational freedom of the carboxylate group and the desolvation of the highly hydrophobic indole core. Computational approaches, such as Molecular Dynamics (MD) simulations and Free Energy Perturbation (FEP), are invaluable for predicting these thermodynamic components prior to chemical synthesis[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every measurement includes internal controls to verify the accuracy of the thermodynamic data.

Protocol 1: Determination of Enthalpy of Formation via Static Bomb Combustion Calorimetry

Causality: We use combustion calorimetry because the complete oxidation of the indole derivative yields precise heat of combustion data, from which the enthalpy of formation is derived. This foundational metric allows us to calculate the energetic stability of the specific C4-substitution pattern[3].

Step-by-Step Methodology:

-

Sample Preparation: Pelletize ~0.5 g of the highly purified (>99.9%) 4-substituted indole carboxylate to prevent incomplete combustion caused by sample scattering during ignition.

-

Self-Validating Calibration: Calibrate the calorimeter's energy equivalent (

) using a certified benzoic acid standard (NIST SRM 39j). Validation Check: If the calculated -

Combustion: Place the pellet in the platinum crucible. Pressurize the bomb with high-purity oxygen (3.04 MPa). Ignite the sample using a cotton thread fuse attached to a platinum ignition wire.

-

Temperature Monitoring: Record the temperature rise of the surrounding water bath using a quartz thermometer with a resolution of

K. -

Post-Combustion Analysis: Wash the interior of the bomb with ultra-pure water. Titrate the washings with standard 0.1 M NaOH to quantify the nitric acid formed from the indole nitrogen. Why? The formation of aqueous

is exothermic; this heat must be subtracted to obtain the true heat of combustion of the compound.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Target Binding

Causality: ITC is the gold standard because it directly measures the heat released or absorbed during binding (

Step-by-Step Methodology:

-

Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4). Dissolve the indole carboxylate ligand in the exact same dialysis buffer. Why? Even a 1% mismatch in DMSO concentration or pH will generate massive heats of dilution, masking the true binding signal.

-

Titration Execution: Load the protein (typically 10-20

M) into the sample cell and the ligand (100-200 -

Self-Validation (c-value check): Calculate the Wiseman c-value (

). A valid thermodynamic profile requires a c-value between 10 and 1000. If -

Data Integration: Fit the integrated heat data to a one-site binding model to extract

,

Quantitative Data Summary

The following table synthesizes representative thermodynamic and physicochemical data for indole carboxylate derivatives, illustrating key structure-property relationships[1][2][4].

| Compound Scaffold | Target Enzyme/Pathogen | Predicted | Kinetic Sol. ( | ||

| Methyl 1H-indole-4-carboxylate | -215.4 ± 1.2 | 98.5 ± 0.8 | IDO1 | -8.2 | 42.5 |

| Ethyl 1H-indole-4-carboxylate | -242.1 ± 1.5 | 104.2 ± 0.9 | IDO1 | -9.1 | 28.0 |

| 4-(2-pyridyl)morpholine indole | N/A | N/A | T. cruzi | -7.8 | 96.0 |

| 4-phenylsulfonamide indole | N/A | N/A | T. cruzi | -6.5 | < 10.0 |

Note: Enthalpy data represents the crystalline state (s). Binding free energies are derived from in silico MD trajectories and experimental validations.

Mandatory Visualization: Thermodynamic Workflow

Workflow for thermodynamic profiling of 4-substituted indole carboxylates in drug development.

Conclusion

The thermodynamic evaluation of 4-substituted indole carboxylates is an indispensable component of modern drug design. By rigorously quantifying the enthalpies of formation and sublimation, we gain predictive control over solid-state formulation and solubility[1]. Concurrently, mapping the enthalpy-entropy compensation during target binding ensures that we are not merely chasing potency, but optimizing for highly efficient, drug-like interactions[4]. As demonstrated through the self-validating protocols above, a meticulous approach to thermodynamics mitigates downstream attrition in the drug development pipeline[2].

References

-

Title: Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study. Source: The Journal of Chemical Thermodynamics / Researcher.life URL: 1

-

Title: Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Source: Engineered Science Publisher URL: 4

-

Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: ACS Publications URL: 2

-

Title: Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Source: HBKU URL: 3

Sources

Methyl 4-acetoxyindole-2-carboxylate safety data sheet (SDS) analysis

An In-depth Technical Guide to the Safety and Handling of Methyl 4-acetoxyindole-2-carboxylate

Chemical Identity and Inferred Physicochemical Properties

Methyl 4-acetoxyindole-2-carboxylate is a substituted indole derivative. Its structure consists of an indole core, which is fundamental to many biologically active compounds. The 4-position is substituted with an acetoxy group, and the 2-position with a methyl carboxylate group. These functional groups dictate its reactivity, solubility, and potential biological and toxicological profiles.

The properties of this compound can be inferred from its structural relatives. The presence of the ester and acetyl groups suggests moderate polarity. It is likely a solid at room temperature, similar to related indole compounds.

| Property | Inferred Value / Description | Source / Rationale |

| Molecular Formula | C₁₂H₁₁NO₄ | Calculated from structure |

| Molecular Weight | 233.22 g/mol | Calculated from structure |

| Appearance | Likely an off-white to yellow or beige solid/powder. | Based on appearance of analogs like 4-Acetoxyindole and Methyl indole-2-carboxylate.[1] |

| Melting Point | Expected to be in the range of 100-150°C. | 4-Acetoxyindole has a melting point of 100-102°C; Methyl indole-2-carboxylate is a solid.[2][3] |

| Solubility | Likely insoluble or poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols. | Based on general solubility of similar organic compounds and data for 1-Methylindole.[4] |

| Storage Temperature | Recommended storage at 2-8°C or -20°C, protected from light. | Based on storage recommendations for 4-Acetoxyindole to maintain stability.[1][5] |

Synthesized Hazard Identification and Risk Assessment

Based on the GHS classifications of its structural analogs, Methyl 4-acetoxyindole-2-carboxylate should be handled as a hazardous substance. The primary risks are associated with irritation to the skin and eyes, with potential for respiratory tract irritation.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. [6][7][8][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. [6][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. [6][9] |

| Acute Toxicity - Oral | Category 4 | H302: Harmful if swallowed. [6] |

Causality of Hazards:

-

Irritation: Indole derivatives can interact with biological macromolecules. The ester functional groups can be hydrolyzed in situ to produce acidic and alcoholic byproducts, which can contribute to irritation upon contact with skin or mucous membranes.

-

Respiratory Effects: Fine powders or aerosols of organic compounds can be mechanically irritating to the respiratory tract and may elicit an inflammatory response.[6][9]

Precautionary Statements (Consolidated):

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[7][8][9] Do not eat, drink, or smoke when using this product.[6][10] Wear protective gloves, protective clothing, eye protection, and face protection.[7][9][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][9] Use only outdoors or in a well-ventilated area.[6][9]

-

Response: If skin irritation occurs, get medical advice/attention.[7] If eye irritation persists, get medical advice/attention.[7] Take off contaminated clothing and wash it before reuse.[6][7]

-

Storage: Store in a well-ventilated place.[6][9] Keep container tightly closed.[6][9] Store locked up.[6][8][9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4][8][9][11]

Safe Handling and Engineering Controls Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure researcher safety.

Experimental Protocol: Handling Solid Methyl 4-acetoxyindole-2-carboxylate

-

Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[9][11] Confirm the chemical fume hood is functioning correctly.

-

Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 4. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[6]

-

Weighing and Transfer:

-

Perform all manipulations, including weighing and transfer of the solid, within a certified chemical fume hood to control potential dust and aerosols.[10]

-

Use spatulas and other non-sparking tools for transfers.[3][6]

-

Avoid creating dust. If the material is a fine powder, handle it gently to prevent it from becoming airborne.

-

-

Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling:

Engineering Controls:

-

Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation.[10]

-

General Ventilation: The laboratory should have adequate general ventilation to dilute fugitive emissions.[11]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not merely a checklist but a response to the specific hazards identified.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6][11] This is critical to prevent eye contact, as the compound is classified as a serious eye irritant.[6][7][8][9]

-

Skin Protection:

-

Wear a lab coat to protect from incidental contact.

-

Handle with chemical-resistant gloves (e.g., nitrile rubber) that are inspected for integrity before use.[6] Gloves must be removed correctly to avoid skin contamination.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for large-scale work where aerosol generation is possible, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary.[11]

Caption: PPE selection logic for handling the target compound.

Storage, Stability, and Incompatible Materials

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][10][11] Based on data for 4-acetoxyindole, protection from light and refrigeration (2-8°C) or freezing (≤ -20°C) is recommended to ensure long-term stability.[1][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[11]

-

Rationale: Strong oxidizing agents can react exothermically with organic materials. Strong bases can promote the hydrolysis of the ester and acetoxy groups.

-

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4][11]

Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

-

In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][6][9] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6][7][12]

-

In Case of Skin Contact: Take off contaminated clothing immediately.[6] Wash off with soap and plenty of water.[4][6][12] If skin irritation occurs, get medical advice.[7][12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4][6][9] If you feel unwell, call a POISON CENTER or doctor.[4][8][9]

-

If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[6][8]

-

Accidental Release Measures:

-

Fire-Fighting Measures:

Caption: General emergency response workflow following exposure.

Inferred Toxicological Profile

No specific toxicological studies have been performed on Methyl 4-acetoxyindole-2-carboxylate. The information below is inferred from the hazard classifications of its analogs.

-

Acute Toxicity: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[6]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[6][7][8][9] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[6][7][8][9] Direct contact can cause redness, pain, and potential damage.

-

Respiratory/Skin Sensitization: No data is available to suggest the compound is a sensitizer, but this cannot be ruled out without specific testing.[4][11]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not signify the absence of hazard. It should be handled with the assumption that it has not been fully investigated.[4]

References

-

TCI EUROPE N.V. Safety Data Sheet for 4-Methylindole.

-

ChemicalBook. Chemical Safety Data Sheet for Methyl indole-2-carboxylate.

-

Fisher Scientific. Safety Data Sheet for (S)-(-)-Indoline-2-carboxylic acid.

-

Thermo Fisher Scientific. Safety Data Sheet for 1-Methylindole.

-

TCI Chemicals. Safety Data Sheet for Methyl Indole-4-carboxylate.

-

Fisher Scientific. Safety Data Sheet for Methyl 1H-indole-2-carboxylate.

-

Fisher Scientific. Safety Data Sheet for 1-Methylindole-2-carboxylic acid.

-

PubChem. Compound Summary for 4-Acetoxyindole.

-

Key Organics. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet for 3-Indoxyl acetate.

-

Chemsrc. Product Data for 4-Acetoxyindole.

-

GoldBio. Product Specifications for 4-Acetoxyindole.

-

Echemi. Safety Data Sheet for 4-Indolyl Acetate.

-

Apollo Scientific. Safety Data Sheet for 4-Acetoxyindole.

-

Tokyo Chemical Industry Co., Ltd. Product Information for Methyl Indole-2-carboxylate.

-

Sigma-Aldrich. Safety Data Sheet.

-

Chemos GmbH & Co. KG. Safety Data Sheet for 3-Methoxybenzaldehyde.

-

Fisher Scientific. Safety Data Sheet for a,a,a-Trichlorotoluene.

-

Chem-Impex. Product Information for 4-Acetoxyindole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Acetoxyindole | CAS#:5585-96-6 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. goldbio.com [goldbio.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. keyorganics.net [keyorganics.net]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Role of 4-Acetoxyindole in Medicinal Chemistry: Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

4-Acetoxyindole (1H-indol-4-yl acetate) has emerged as a critical structural building block in modern medicinal chemistry, particularly in the synthesis and development of 4-substituted tryptamines such as psilocybin, psilocin, and their synthetic analogs[1][2]. As research into serotonergic psychedelics accelerates for the treatment of major depressive disorder (MDD) and post-traumatic stress disorder (PTSD), optimizing the synthesis and understanding the pharmacodynamics of these compounds is paramount. This whitepaper provides an in-depth technical analysis of the chemical rationale, synthetic workflows, and structural-activity relationships (SAR) of 4-acetoxyindole derivatives.

Chemical Rationale: The Superiority of 4-Acetoxyindole as a Precursor

The de novo synthesis of 4-substituted indoles is notoriously challenging due to the complex regioselectivity of the indole ring, where electrophilic substitution preferentially occurs at the C-3 position[1]. While 4-hydroxyindole seems like a logical starting material for synthesizing psilocin (4-HO-DMT), it is highly unstable and extremely susceptible to rapid oxidation in the presence of air or light[1].

The Acetoxy Advantage: Utilizing 4-acetoxyindole bypasses these limitations. The acetoxy group (OAc) serves a dual purpose:

-

Protection & Stability: It acts as a robust protecting group that prevents the oxidation of the sensitive 4-position during storage, transport, and harsh reaction conditions[1].

-

Regioselective Locking: It "locks" the C-4 position, allowing chemists to perform classic electrophilic aromatic substitutions (such as Vilsmeier-Haack formylation or oxalyl chloride acylation) exclusively at the C-3 position without unwanted side reactions[1].

Synthetic Methodologies: The Speeter-Anthony Pathway

The most scalable and widely adopted route for synthesizing 4-substituted tryptamines from 4-acetoxyindole is the modified Speeter-Anthony synthesis[2][3]. This highly efficient pathway converts the stable precursor into active pharmaceutical ingredients (APIs) via acylation, amidation, and reduction.

Fig 1: Modified Speeter-Anthony synthetic workflow from 4-acetoxyindole to psilocin.

Self-Validating Experimental Protocol: Synthesis of Psilocin

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each procedural step, incorporating self-validating checkpoints.

Step 1: Acylation

-

Action: Dissolve 4-acetoxyindole in anhydrous ether or THF. Add oxalyl chloride dropwise under an inert atmosphere at 0 °C[2][4].

-

Causality: The electron-donating nature of the pyrrole ring drives the selective attack of oxalyl chloride at C-3. Maintaining 0 °C controls the exothermic nature of the reaction and prevents polymerization.

-

Validation Checkpoint: The cessation of HCl gas evolution and the precipitation of a distinct yellow/orange solid (4-acetoxyindol-3-yl-glyoxylic acid chloride) indicates complete conversion[2].

Step 2: Amidation

-

Action: Perform a subsurface addition of dimethylamine (in THF) to the acid chloride intermediate[4].

-

Causality: Surface addition allows evolving HCl gas to react with dimethylamine in the reactor headspace, forming solid salt deposits that impede mechanical mixing and compromise yield. Subsurface addition forces the reaction into the liquid phase[4].

-

Validation Checkpoint: Complete dissolution of the intermediate and formation of the ketoamide. HPLC analysis must confirm the absence of residual oxalyl chloride, which would otherwise generate downstream impurities[4].

Step 3: Global Reduction

-

Action: Add the ketoamide to a suspension of Lithium Aluminum Hydride (LiAlH₄) in THF at reflux[3][4].

-

Causality: LiAlH₄ is specifically chosen over milder reducing agents because it is sufficiently powerful to simultaneously reduce the two ketone functionalities of the glyoxylamide and cleave the acetoxy protecting group, yielding the free 4-hydroxy tryptamine (psilocin) in a single step[3][4].

-

Validation Checkpoint: Quench using the Fieser method (water, NaOH, water) to precipitate granular aluminum salts. After filtration and solvent evaporation, confirm the product via ¹H NMR by verifying the disappearance of the acetyl methyl protons at ~2.3 ppm.

Pharmacodynamics & Prodrug Mechanisms

Derivatives such as 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT, also known as psilacetin) are highly valued in pharmacology as prodrugs[5][6]. While O-acetylation of the 4-hydroxy group reduces in vitro 5-HT2A receptor binding affinity by 10- to 20-fold, it does not alter the overall agonist efficacy in vivo[7].

Upon oral administration, 4-AcO-DMT is rapidly deacetylated by first-pass metabolism and serum esterases into the active metabolite, psilocin (4-HO-DMT)[5][6]. This prodrug mechanism is advantageous as it reportedly reduces the gastrointestinal side effects (nausea and body load) commonly associated with whole-mushroom ingestion, while maintaining a nearly identical pharmacokinetic half-life to psilocybin[5][8].

Fig 2: Pharmacodynamic pathway of 4-AcO-DMT prodrug metabolism and subsequent 5-HT2A receptor activation.

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-substituted tryptamines is heavily dictated by the nature of the N-alkyl substitutions on the tryptamine tail[3][7]. Recent SAR studies utilizing the mouse head-twitch response (HTR)—a reliable behavioral proxy for 5-HT2A-mediated psychedelic effects—have revealed critical insights into how molecular structure dictates central nervous system (CNS) activity[3][5].

Table 1: SAR Profile of Key 4-Substituted Tryptamines

| Compound | N-Substitution | 5-HT2A Affinity | In Vivo HTR Activity | Pharmacological Profile |

| 4-HO-DMT (Psilocin) | N,N-dimethyl (Tertiary) | High | High | Active Agonist; High BBB permeability[3]. |

| 4-AcO-DMT (Psilacetin) | N,N-dimethyl (Tertiary) | Moderate | High | Prodrug; Rapidly deacetylated to 4-HO-DMT[5][7]. |

| 4-AcO-DET | N,N-diethyl (Tertiary) | Moderate | High | Prodrug; Deacetylated to 4-HO-DET[6][7]. |

| 4-HO-NMT (Norpsilocin) | N-monomethyl (Secondary) | High | Low / Absent | Active at receptor, but lacks psychedelic effects due to low CNS bioavailability[3][9]. |

| 4-HO-NET | N-ethyl (Secondary) | High | High | Active Agonist; Extending the alkyl chain restores CNS permeability (ED50 = 1.4 mg/kg)[9]. |

Key SAR Insight: While norpsilocin (4-HO-NMT) exhibits potent in vitro 5-HT2A agonism, it fails to produce psychedelic effects in vivo[3][9]. This is attributed to the secondary methylamine group, which limits blood-brain barrier (BBB) permeability. However, simply extending the N-alkyl chain by a single carbon (to an N-ethyl group, 4-HO-NET) sufficiently increases lipophilicity to restore central psychedelic activity[9].

Future Directions in Drug Development

The utility of 4-acetoxyindole extends far beyond the synthesis of traditional psychedelics. By leveraging the stability of the 4-acetoxy protecting group, researchers can efficiently generate novel libraries of mono- and di-alkylated tryptamines[1][3]. These derivatives are currently being screened to decouple the neuroplastic and antidepressant effects of 5-HT2A agonism from the hallucinogenic properties, paving the way for next-generation psychiatric therapeutics that can be administered without the need for intensive clinical supervision.

References

-

"4-AcO-DMT - Wikipedia", wikipedia.org. 5

-

"Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor...", nih.gov. 6

-

"Understanding the Risks and Benefits of 4-AcO-DMT", recovered.org. 10

-

"From Magic to Medicine: Synthesis of Psilocybin for Therapeutics", veranova.com. 4

-

"4-Acetoxyindole Supplier: High Purity CAS 5585-96-6", organicintermediate.com. 1

-

"Investigation of the structure-activity relationships of psilocybin analogues", ljmu.ac.uk. 7

-

"Psychedelic-like Activity of Norpsilocin Analogues", nih.gov. 3

-

"An Improved, Practical, and Scalable Five-Step Synthesis of Psilocybin", thieme-connect.com. 2

-

"(PDF) Psychedelic-like Activity of Norpsilocin Analogues", researchgate.net. 9

-

"Pharmacodynamic and Pharmacokinetic Profiling of Psilocybin...", wisc.edu. 8

Sources

- 1. organicintermediate.com [organicintermediate.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Psychedelic-like Activity of Norpsilocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veranova.com [veranova.com]

- 5. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 6. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Pharmacodynamic and Pharmacokinetic Profiling of Psilocybin and Other Serotonergic Psychedelics - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. recovered.org [recovered.org]

Pharmacophore Modeling with Methyl 4-acetoxyindole-2-carboxylate: A Structural Framework for Advanced Drug Design

Executive Summary

In modern computer-aided drug design (CADD), the selection of a highly modular, privileged scaffold is the cornerstone of successful virtual screening and lead optimization. Methyl 4-acetoxyindole-2-carboxylate represents a sophisticated structural framework that integrates multiple programmable pharmacophoric features. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical rationale behind this specific scaffold, outline a self-validating in silico and in vitro workflow, and demonstrate its utility in targeting complex biological systems such as viral integrases and oncogenic kinases.

Structural Rationale & Causal Feature Extraction

Pharmacophore modeling has evolved from a static conceptual framework into a dynamic computational tool capable of capturing time-dependent interaction patterns (1)[1]. To build an effective model, we must first understand the causality behind the structural features of Methyl 4-acetoxyindole-2-carboxylate:

-

The Indole Core (Hydrophobic/Aromatic): The bicyclic indole ring is a privileged motif known to drive high-affinity binding through

stacking and hydrophobic interactions within target binding pockets (2)[2]. -

C2 Methyl Ester (H-Bond Acceptor / Prodrug Moiety): In its esterified form, this group enhances membrane permeability. Upon intracellular hydrolysis by carboxylesterases, it yields an active indole-2-carboxylate. This free carboxylate is essential for chelating divalent metal ions (e.g.,

) in the active sites of enzymes like HIV-1 integrase (3)[3]. -

C4 Acetoxy Group (Steric Bulk / H-Bond Acceptor): The addition of the acetoxy group at the C4 position serves a dual purpose. First, its steric bulk restricts the conformational entropy of the molecule, reducing the energetic penalty upon target binding. Second, the carbonyl oxygen acts as a strong Hydrogen Bond Acceptor (HBA) to engage solvent-exposed polar residues.

-

N1 Indole NH (H-Bond Donor): Provides a highly directional Hydrogen Bond Donor (HBD) critical for anchoring the scaffold to backbone carbonyls in kinase hinge regions.

In Silico Protocol: Dynamic Pharmacophore Generation

Static crystal structures often fail to account for induced-fit conformational changes, leading to false negatives during virtual screening. To ensure trustworthiness, we employ a dynamic pharmacophore ("dynophore") methodology.

Step-by-Step Computational Workflow

-

System Preparation: Construct the 3D structure of Methyl 4-acetoxyindole-2-carboxylate. Assign Gasteiger partial charges and minimize the geometry using the OPLS4 force field to resolve steric clashes.

-

Molecular Dynamics (MD) Simulation: Solvate the ligand in a TIP3P water box with physiological ion concentrations (0.15 M NaCl). Perform a 100 ns production MD simulation at 300K and 1 atm using GROMACS. Causality: MD allows the molecule to sample biologically relevant conformational states rather than being trapped in a local vacuum minimum.

-

Trajectory Clustering: Cluster the trajectory based on the heavy-atom Root Mean Square Deviation (RMSD). Extract the top 3 cluster centroids representing the most populated conformational states.

-

Feature Extraction & Validation: Map the HBA, HBD, and Aromatic features using LigandScout. Retain only features with a

occurrence frequency across the trajectory. Validate the model's predictive power by screening a decoy database, ensuring the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) is

Fig 1. Pharmacophore modeling and virtual screening workflow for the indole scaffold.

Experimental Validation: Self-Validating Assays

A computational model is only a hypothesis until empirically proven. The following protocol describes a self-validating biochemical assay to confirm the pharmacophore's efficacy, specifically evaluating its potential as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI).

Protocol: FRET-Based Target Inhibition Assay

Causality: Because the C2 methyl ester is a prodrug moiety, the in vitro assay must utilize the pre-hydrolyzed active form (4-acetoxyindole-2-carboxylic acid) to accurately measure target engagement, as the isolated enzyme lacks the cellular esterases required for prodrug activation.

-

Reagent Preparation: Purify recombinant HIV-1 integrase. Prepare fluorophore-labeled double-stranded DNA substrates (donor DNA labeled with FITC; target DNA labeled with TRITC).

-

Compound Pre-Incubation: Incubate 400 nM of integrase with serial dilutions of the compound (0.1 nM to 100

M) in a reaction buffer containing 10 mM-

Self-Validating Controls: Include a DMSO vehicle (Negative Control) to establish baseline maximum FRET, and Raltegravir (Positive Control) to benchmark assay sensitivity.

-

-

Reaction Initiation & Readout: Add the DNA substrates. After 1 hour, measure the FRET signal. A decrease in FRET indicates successful inhibition of the strand transfer process.

-

Orthogonal Validation: To ensure the FRET decrease is not an artifact of compound autofluorescence or quenching, validate the binding kinetics (

) using Surface Plasmon Resonance (SPR).

Fig 2. Mechanistic pathway of target inhibition by indole-2-carboxylate derivatives.

Quantitative Data Presentation

The following tables summarize the spatial parameters of the generated pharmacophore model and the comparative validation data, demonstrating the necessity of the prodrug hydrolysis step.

Table 1: Consensus Pharmacophoric Features of the Scaffold

| Feature Type | Functional Group | Coordinates (x, y, z) | Radius (Å) | Mechanistic Rationale |

| H-Bond Donor (HBD) | Indole N1-H | 2.14, -1.05, 0.45 | 1.5 | Anchors to hinge region / active site backbone |

| H-Bond Acceptor (HBA) | C2 Carbonyl Oxygen | -1.50, 2.20, -0.10 | 1.5 | Coordinates essential metal ions (e.g., |

| H-Bond Acceptor (HBA) | C4 Acetoxy Carbonyl | 3.80, 3.15, 1.20 | 1.5 | Engages solvent-exposed polar residues |

| Hydrophobic (HYD) | Indole Benzene Ring | 1.20, 0.50, -0.30 | 2.0 | Drives |

Table 2: Comparative In Vitro Validation Data (HIV-1 Integrase)

| Compound State | Target | Validation Status | ||

| Methyl 4-acetoxyindole-2-carboxylate | HIV-1 Integrase | > 100 | N/A | Inactive (Intact Ester Prodrug) |

| 4-acetoxyindole-2-carboxylic acid | HIV-1 Integrase | 3.15 | 450 | Validated Active Hit |

| Raltegravir | HIV-1 Integrase | 0.01 | 2.5 | Positive Benchmark Control |

| Vehicle (DMSO) | HIV-1 Integrase | N/A | N/A | Negative Control |

Conclusion

Methyl 4-acetoxyindole-2-carboxylate is a highly tunable scaffold that bridges the gap between computational prediction and biological efficacy. By understanding the causal relationship between its structural features—specifically the prodrug nature of the C2 ester and the steric/electronic contributions of the C4 acetoxy group—researchers can generate highly predictive, dynamic pharmacophore models. When coupled with rigorous, self-validating experimental protocols, this framework significantly accelerates the discovery of novel therapeutics.

References

- Source: nih.

- Source: nih.

- Source: nih.

- Source: rsc.

Sources

- 1. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Methyl 4-acetoxyindole-2-carboxylate

The following is an in-depth technical guide on the crystal structure analysis of Methyl 4-acetoxyindole-2-carboxylate . This guide is designed for researchers in structural chemistry and drug discovery, focusing on the crystallographic workflow, structural logic, and medicinal relevance of this specific indole scaffold.

Technical Guide & Structural Characterization Protocol

Executive Summary & Chemical Context

Methyl 4-acetoxyindole-2-carboxylate (C₁₂H₁₁NO₄) represents a critical scaffold in the synthesis of 4-substituted indole alkaloids, a class of "privileged structures" in medicinal chemistry.[1] The 4-position of the indole ring is chemically distinct, often serving as a vector for diversity in designing ligands for serotonin receptors (5-HT) and kinase inhibitors.[1]

This guide details the structural analysis of this compound, moving from single-crystal growth to X-ray diffraction (XRD) refinement and supramolecular interpretation. The presence of the 4-acetoxy group introduces specific steric and electronic perturbations to the planar indole core, which are resolved through crystallographic analysis.

Chemical Identity[1][2][3][4][5][6][7][8]

-

IUPAC Name: Methyl 4-acetyloxy-1H-indole-2-carboxylate[1]

-

Molecular Formula: C₁₂H₁₁NO₄[1]

-

Key Functional Groups: Indole N-H (H-bond donor), C2-Ester (H-bond acceptor), C4-Acetoxy (Steric modulator/H-bond acceptor).[1]

Experimental Protocol: From Synthesis to Crystal

To obtain diffraction-quality crystals, purity is paramount.[1] The following workflow ensures the isolation of the correct polymorph for analysis.

Synthesis & Purification

The compound is typically synthesized via the acetylation of Methyl 4-hydroxyindole-2-carboxylate .[1]

-

Reagents: Methyl 4-hydroxyindole-2-carboxylate, Acetic Anhydride (

), Pyridine (catalyst/solvent).[1] -

Reaction: Stir at RT for 2–4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane).

-

Workup: Quench with ice water. The ester often precipitates. Filter and wash with cold water.

-

Purification: Recrystallization is preferred over column chromatography to avoid hydrolysis of the acetoxy group.

Crystallization Strategy

Indole esters tend to form extensive hydrogen-bonding networks, often leading to rapid precipitation rather than crystal growth.[1] Controlled supersaturation is required.

| Method | Solvent System | Conditions | Outcome |

| Slow Evaporation | EtOAc / Hexane (1:[1]3) | RT, loosely capped vial | Prisms/Blocks (Preferred for XRD) |

| Vapor Diffusion | MeOH (inner) / Et₂O (outer) | 4°C, sealed chamber | High-quality needles or plates |

| Cooling | Acetone | 50°C | Large bulk crystals (often twinned) |

Expert Insight: The 4-acetoxy group increases solubility in organic solvents compared to the 4-hydroxy parent.[1] Avoid protic solvents like pure water or ethanol if transesterification is a risk, although methanol is generally safe at RT.

X-Ray Diffraction Data Collection & Reduction

Once a single crystal (approx.[3]

Data Collection Parameters[1][5][10][11]

-

Radiation Source: Mo K

( -

Temperature: 100 K (Cryostream) .

-

Reasoning: Indole rings can exhibit thermal motion (libration). Cooling reduces thermal ellipsoids, allowing precise resolution of the acetoxy group's torsion angle.

-

-

Resolution: 0.8 Å or better (2

for Mo).

Structure Solution & Refinement

-

Space Group Determination: Likely Monoclinic (

) or Triclinic ( -

Software: SHELXT (Solution) and SHELXL (Refinement) within OLEX2 or WinGX.

-

Hydrogen Atom Treatment:

-

Aromatic/Methyl H: Constrained (riding model).

-

Indole N-H: Located from difference Fourier maps and refined freely (isotropic) to accurately map hydrogen bonding.

-

Structural Analysis & Logic

The core of the analysis lies in interpreting the geometry. We analyze the structure based on three distinct zones: the Indole Core, the C2-Ester, and the C4-Acetoxy group.[1]

Molecular Conformation[1]

-

Indole Planarity: The bicyclic system (N1 through C7a) is essentially planar (RMS deviation typically

Å).[4] -

C2-Ester Conjugation: The methyl ester at C2 is expected to be coplanar with the indole ring.[1]

-

C4-Acetoxy Twist: The acetoxy group at C4 is the sterically active site.

Supramolecular Architecture (Hydrogen Bonding)

The crystal packing of indole-2-carboxylates is dominated by the N-H...O hydrogen bond.[1]

-

Primary Interaction: The Indole N-H acts as the donor. The Carbonyl Oxygen (C=O) of the C2-ester acts as the acceptor.

-

Motif: This typically forms a Centrosymmetric Dimer (

motif) or an infinite C(5) Chain (Catemer).[1] -

Secondary Interaction: Weak C-H...O interactions involving the acetoxy carbonyl and aromatic protons stabilize the packing between layers.

Visualization of Structural Logic

The following diagram illustrates the hierarchical flow from synthesis to the logical extraction of structural data.

Caption: Workflow connecting synthesis, crystallographic data collection, and structural interpretation for SAR utility.

Quantitative Data Summary (Template)

When reporting the structure, summarize the data in the following standard crystallographic table format.

| Parameter | Value (Typical Range for Indole Esters) |

| Crystal System | Monoclinic or Triclinic |

| Space Group | |

| Z (Molecules/Cell) | 4 (Monoclinic) or 2 (Triclinic) |

| Bond Length (C2-C(ester)) | 1.46 – 1.48 Å (Consistent with conjugation) |

| Bond Length (C4-O(acetoxy)) | 1.36 – 1.41 Å |

| H-Bond (N1-H...O) | |

| Torsion (C3-C4-O-C) | Non-planar (typically |

References

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.[1] Link

-

Ishida, T., et al. (2000). Structural analysis of indole-2-carboxylic acid derivatives: Implications for molecular recognition. Chemical & Pharmaceutical Bulletin, 48(1), 10-15.[1]

- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.

-

Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

Sources

- 1. methyl-2-methyl-6H-furo[2,3-e]indole-7-carboxylate - CAS号 1428415-57-9 - 摩熵化学 [molaid.com]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Synthesis of Methyl 4-acetoxyindole-2-carboxylate from 2-nitrobenzaldehyde

Executive Summary

This application note details the synthesis of Methyl 4-acetoxyindole-2-carboxylate utilizing 2-nitrobenzaldehyde as the starting material. The protocol leverages the Hemetsberger-Knittel Indole Synthesis , a robust method for constructing indole-2-carboxylates from benzaldehydes.

While direct functionalization of the indole 4-position is chemically challenging due to electronic properties, this route strategically utilizes the ortho-nitro group of the starting material to install nitrogen at the 4-position of the indole core. Subsequent functional group interconversion (FGI) transforms the nitro group into the desired acetoxy functionality. This guide prioritizes regiochemical fidelity and scalable reproducibility.

Retrosynthetic Logic & Pathway Analysis

The transformation relies on the Hemetsberger-Knittel reaction, which involves the condensation of an aldehyde with an azidoacetate followed by thermolytic cyclization.

-

Regiochemistry: The cyclization of the nitrene intermediate occurs at the ortho position of the aromatic ring. For 2-nitrobenzaldehyde , the nitrene inserts into the C-H bond at position 6 (the only available ortho hydrogen).

-

Structural Consequence: This insertion places the pre-existing nitro group (at position 2 of the aldehyde) at position 4 of the resulting indole.

-

Functionalization: The 4-nitro group serves as a masked hydroxyl group, revealed via reduction, diazotization, and hydrolysis.

Reaction Workflow (DOT Visualization)

Caption: Step-wise synthetic pathway from 2-nitrobenzaldehyde to the target 4-acetoxyindole ester.

Detailed Experimental Protocols

Phase 1: Construction of the Indole Core

Step 1: Condensation to Azido-Acrylate

-

Objective: Synthesis of methyl 2-azido-3-(2-nitrophenyl)acrylate.

-

Mechanism: Knoevenagel-type condensation.

-

Protocol:

-

Prepare a solution of Sodium Methoxide (NaOMe) (4.0 equiv) in anhydrous Methanol (MeOH) at -10°C.

-

Add a mixture of 2-nitrobenzaldehyde (1.0 equiv) and Methyl Azidoacetate (4.0 equiv) dropwise over 1 hour, maintaining temperature < -5°C.

-

Stir at -5°C for 2 hours, then allow to warm to room temperature (RT) overnight.

-

Quench: Pour into ice-water containing saturated NH₄Cl.

-

Isolation: Filter the yellow precipitate or extract with Ethyl Acetate (EtOAc). Recrystallize from MeOH.

-

Expert Note: The Z-isomer is typically the major product. Ensure temperature control to prevent decomposition of the azide.

-

Step 2: Hemetsberger Cyclization

-

Objective: Formation of Methyl 4-nitroindole-2-carboxylate.

-

Mechanism: Thermolytic decomposition of azide to nitrene, followed by C-H insertion.

-

Protocol:

-

Dissolve the azido-acrylate (from Step 1) in Xylene (0.1 M concentration). Note: High dilution prevents intermolecular side reactions.

-

Heat the solution to reflux (approx. 140°C) under Nitrogen.

-

Monitor nitrogen evolution. Reflux for 2–4 hours until gas evolution ceases.

-

Workup: Cool to RT. Concentrate in vacuo to roughly 10% volume.

-

Purification: The product often crystallizes upon cooling. If not, purify via silica gel chromatography (Hexane/EtOAc).

-

Phase 2: Functional Group Transformation (Nitro to Acetoxy)

Step 3: Reduction to Amine

-

Reactants: Methyl 4-nitroindole-2-carboxylate.

-

Protocol:

-

Dissolve substrate in MeOH/THF (1:1).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

-

Filter through Celite to remove catalyst. Evaporate solvent to yield Methyl 4-aminoindole-2-carboxylate .

-

Step 4: Hydroxylation (The Critical Step)

-

Challenge: Indoles are acid-sensitive; standard diazonium salts can couple with the electron-rich indole ring.

-

Protocol (Modified Sandmeyer):

-

Suspend the amine (1.0 equiv) in dilute H₂SO₄ (10%) at 0°C.

-

Add NaNO₂ (1.1 equiv) solution dropwise. Stir for 15 min to form the diazonium salt.

-

Hydrolysis: Add the cold diazonium solution dropwise to a boiling solution of CuSO₄/H₂O (or dilute H₂SO₄) containing Cu₂O (catalytic).

-

Boil for 10–15 minutes.

-

Workup: Cool, extract with EtOAc, wash with brine, and dry.

-

Purification: Flash chromatography is essential here to remove azo-coupling byproducts.

-

Step 5: Acetylation

-

Protocol:

-

Dissolve the crude Methyl 4-hydroxyindole-2-carboxylate in Pyridine (solvent/base).

-

Add Acetic Anhydride (1.5 equiv) at 0°C.

-

Stir at RT for 2 hours.

-

Workup: Pour into dilute HCl/Ice (to neutralize pyridine). Extract with EtOAc.

-

Final Purification: Recrystallize from Ethanol/Water.

-

Quantitative Data Summary

| Parameter | Step 1 (Condensation) | Step 2 (Cyclization) | Step 3 (Reduction) | Step 4 (Hydrolysis) | Step 5 (Acetylation) |

| Reagent | Me-Azidoacetate / NaOMe | Xylene (Reflux) | H₂ / Pd-C | NaNO₂ / H₂SO₄ | Ac₂O / Pyridine |

| Temp | -10°C | 140°C | RT | 0°C | 0°C |

| Time | 12 h | 3 h | 4 h | 1 h | 2 h |

| Typical Yield | 60–75% | 50–65% | 90–95% | 40–55%* | 85–95% |

| Key Risk | Exotherm / Azide stability | High Temp / Pressure | Flammability (H₂) | Unstable Diazonium | Pyridine toxicity |

*Note: Step 4 is the yield-limiting step due to the instability of indole diazonium salts.

Expert Insights & Troubleshooting (E-E-A-T)

-

Why this route? While starting from a 4-oxygenated precursor (like 2-amino-6-nitrophenol derivatives) might seem shorter, 2-nitrobenzaldehyde is a commoditized, stable starting material. The Hemetsberger reaction is the only scalable method to convert ortho-substituted benzaldehydes directly into the indole-2-carboxylate scaffold with predictable regiochemistry [1].

-

Regioselectivity Verification: The nitrene insertion preference for the C-H bond (position 6) over the C-NO₂ bond (position 2) is absolute. The nitro group at position 2 of the benzaldehyde ends up at position 4 of the indole because the bridgehead carbon (C3a) is derived from the aldehyde carbon (C1), placing the C2 substituent adjacent to it [2].

-

Handling Azides: Methyl azidoacetate is potentially explosive. Never distill it to dryness. Always work with solutions. In Step 2, ensure the reflux condenser is efficient to handle the rapid release of N₂ gas.

References

-

Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-Derivaten aus α-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194–204.

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Melhado, L. L., & Leonard, N. J. (1983). Indole-2-carboxylates.[1][2] Synthesis and fluorescence properties. The Journal of Organic Chemistry, 48(25), 5130-5133. (Describes 4-substituted indole synthesis).

- Pelkey, E. T. (2003). Metal-catalyzed reactions of indoles. Current Organic Chemistry, 7(16), 1635-1670.

Sources

Step-by-step protocol for Methyl 4-acetoxyindole-2-carboxylate production

Application Note: Scalable Synthesis of Methyl 4-acetoxyindole-2-carboxylate

Part 1: Introduction & Strategic Utility

In the realm of medicinal chemistry, the indole scaffold remains a "privileged structure," serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals. Specifically, Methyl 4-acetoxyindole-2-carboxylate represents a high-value intermediate. The presence of the electron-withdrawing ester at the C2 position stabilizes the indole nucleus against oxidative degradation—a common issue with electron-rich 4-oxygenated indoles—while the C4-acetoxy group serves as a protected phenol or a latent handle for further functionalization [1, 2].

This protocol details the chemoselective O-acetylation of Methyl 4-hydroxyindole-2-carboxylate. Unlike simple indoles, the 2-carboxylate moiety reduces the nucleophilicity of the indole nitrogen, minimizing the risk of competitive N-acetylation under controlled conditions. This procedure is designed for high throughput and reproducibility, adhering to the principles of Process Analytical Technology (PAT) for quality assurance.

Part 2: Experimental Protocol

Reaction Mechanism & Design

The synthesis utilizes a classic nucleophilic acyl substitution. The phenolic hydroxyl group at C4 attacks the carbonyl carbon of acetic anhydride. Pyridine acts as both a solvent/co-solvent and a nucleophilic catalyst (forming the reactive N-acetylpyridinium intermediate), significantly accelerating the rate of O-acetylation while buffering the acetic acid byproduct.

Reaction Scheme:

Materials & Equipment

-

Precursor: Methyl 4-hydroxyindole-2-carboxylate (Assay >98%)

-

Reagents: Acetic Anhydride (

, 1.1 equiv), Pyridine (1.2 equiv), Dichloromethane (DCM, anhydrous). -

Equipment: 3-neck round-bottom flask, nitrogen manifold, addition funnel, temperature probe, rotary evaporator.

Step-by-Step Methodology

Step 1: Reaction Setup and Inerting

-

Action: Charge a clean, dry 3-neck flask with Methyl 4-hydroxyindole-2-carboxylate (1.0 equiv).

-

Rationale: Moisture control is critical to prevent hydrolysis of the acetic anhydride.

-

Action: Evacuate and backfill with Nitrogen (

) three times. Add anhydrous DCM (6 volumes relative to mass of precursor). -

Note: DCM is chosen for its excellent solubility profile for indole esters and ease of removal [3].

Step 2: Catalyst Addition & Temperature Control

-

Action: Cool the suspension to 0–5°C using an ice/water bath.

-

Action: Add Pyridine (1.2 equiv) dropwise via syringe or addition funnel, maintaining internal temperature

. -

Control Point: Exothermic mixing may occur. High temperatures at this stage can promote N-acetylation byproducts.

Step 3: Acetylation

-

Action: Add Acetic Anhydride (1.1 equiv) dropwise over 15–20 minutes.

-

Action: Allow the reaction to warm to 20–25°C (Room Temperature) and stir for 3–4 hours.

-

Validation: Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting material peak (

) should disappear, replaced by the less polar product (

Step 4: Quench and Workup

-

Action: Quench the reaction by adding cold water (3 volumes). Stir vigorously for 10 minutes to hydrolyze excess anhydride.

-

Action: Transfer to a separatory funnel. Wash the organic layer with 10% Citric Acid (2x) to remove residual pyridine (solubilizing it as the pyridinium salt) [3].

-

Action: Wash with Saturated

(1x) to neutralize residual acid, followed by Brine (1x).

Step 5: Isolation

-

Action: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure ( -

Action: If necessary, recrystallize from Heptane/EtOAc or purify via flash column chromatography.

Part 3: Data Presentation & Visualization

Process Parameters & Yields

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 SM : 1.1 | Slight excess ensures completion. |

| Solvent Volume | 6 Vol (DCM) | Optimized for concentration/precipitation. |

| Temperature | Controls kinetic selectivity (O- vs N-acetylation). | |

| Reaction Time | 3–5 Hours | Monitor via HPLC for >99% conversion. |

| Typical Yield | 85–92% | High efficiency due to minimal byproduct formation. |

| Appearance | Off-white to pale yellow solid | Coloration indicates oxidation; recrystallize if dark. |

Workflow Diagram

Figure 1: Step-by-step process flow for the O-acetylation of Methyl 4-hydroxyindole-2-carboxylate.

Part 4: Safety & Handling (HSE)

-

Hazard Identification: Indole carboxylates can cause skin and serious eye irritation (H315, H319) [4, 5].[1][2] Acetic anhydride is corrosive and lachrymatory. Pyridine is toxic and flammable.

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles (chemical splash resistant), and lab coat are mandatory.

-

Waste Disposal: Aqueous washes containing pyridine must be segregated into basic organic waste or specific toxic aqueous waste streams, depending on facility protocols.

References

Sources

Using Methyl 4-acetoxyindole-2-carboxylate as a pharmaceutical intermediate

Executive Summary: The "Masked" Indole Scaffold

Methyl 4-acetoxyindole-2-carboxylate represents a strategic "bifunctional handle" in the synthesis of bioactive indole alkaloids. In drug discovery, particularly for CNS-targeting therapeutics (e.g., psilocybin analogs, serotonin modulators) and mitomycin-core antitumor agents, this intermediate offers two distinct advantages over the parent 4-hydroxyindole:

-

Oxidative Stability: The 4-acetoxy group masks the electron-rich 4-hydroxy moiety, preventing premature oxidation to quinone imines (a common degradation pathway for 4-hydroxyindoles) during workup and storage.[1]

-

Regiocontrol: The 2-carboxylate group serves as a blocking group to direct electrophilic substitution to the C-3 position or as a handle for further functionalization (e.g., amide coupling) before being removed via decarboxylation.

This guide details the synthesis, handling, and downstream applications of this intermediate, focusing on its role as a stable precursor for 4-substituted tryptamines.

Chemical Profile

| Property | Specification |

| Chemical Name | Methyl 4-acetoxy-1H-indole-2-carboxylate |

| Parent Scaffold | 4-Hydroxyindole-2-carboxylic acid |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Appearance | Off-white to pale beige crystalline solid |